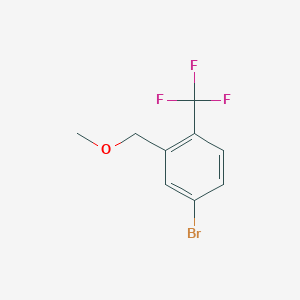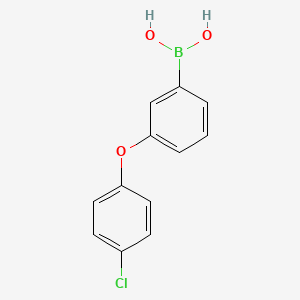![molecular formula C7H14N2 B15315851 (3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)
(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-ethylbicyclo[1.1.1]pentan-1-yl}hydrazine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane core is often used as a bioisostere in medicinal chemistry, replacing other structural motifs to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-ethylbicyclo[1.1.1]pentan-1-yl}hydrazine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods
Industrial production of {3-ethylbicyclo[1.1.1]pentan-1-yl}hydrazine may involve large-scale synthesis using metal-free homolytic aromatic alkylation protocols. These methods are advantageous due to their efficiency and the ability to produce high yields of the desired product .
化学反应分析
Types of Reactions
{3-ethylbicyclo[1.1.1]pentan-1-yl}hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
{3-ethylbicyclo[1.1.1]pentan-1-yl}hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as liquid crystals and molecular rotors.
作用机制
The mechanism of action of {3-ethylbicyclo[1.1.1]pentan-1-yl}hydrazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
相似化合物的比较
Similar Compounds
- {3-methylbicyclo[1.1.1]pentan-1-yl}hydrazine
- {3-phenylbicyclo[1.1.1]pentan-1-yl}hydrazine
Uniqueness
{3-ethylbicyclo[1.1.1]pentan-1-yl}hydrazine is unique due to its ethyl substituent, which imparts distinct steric and electronic properties compared to its methyl and phenyl analogs. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C7H14N2 |
|---|---|
分子量 |
126.20 g/mol |
IUPAC 名称 |
(3-ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine |
InChI |
InChI=1S/C7H14N2/c1-2-6-3-7(4-6,5-6)9-8/h9H,2-5,8H2,1H3 |
InChI 键 |
ASCOUMQIADPAAP-UHFFFAOYSA-N |
规范 SMILES |
CCC12CC(C1)(C2)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


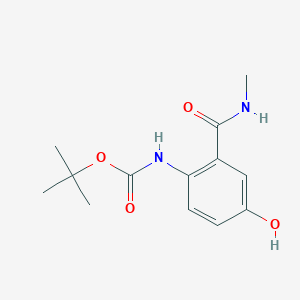
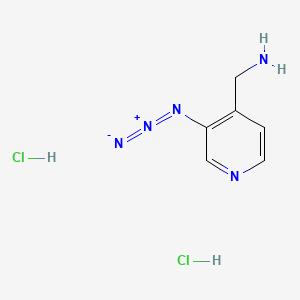

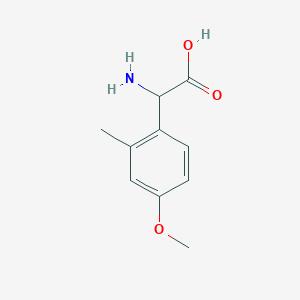
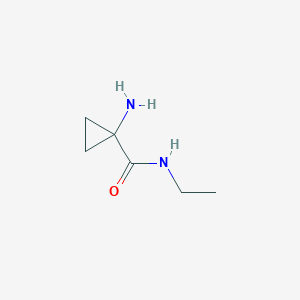
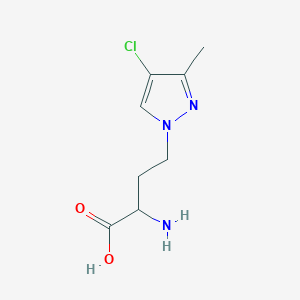

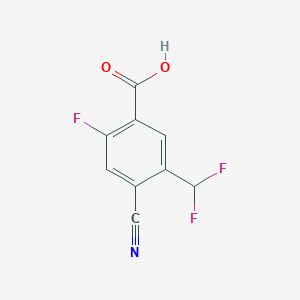
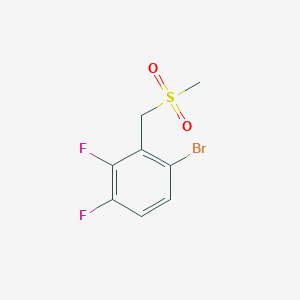
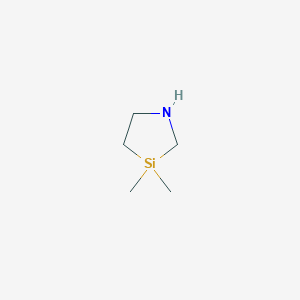
![2-[2-(Propan-2-yloxy)phenyl]propan-2-amine](/img/structure/B15315859.png)

